N-(nitramidomethyl)nitramide
Description
Nitramide (H$2$N–NO$2$) serves as the parent compound for a class of derivatives where the nitramide group is incorporated into larger molecular frameworks. Such compounds are prominent in insecticides (e.g., neonicotinoids) and energetic materials due to their nitroimino (-N–NO$_2$) functional groups, which confer stability, reactivity, and biological activity .
Key structural features of these derivatives include:
- Heterocyclic cores: Triazinan, imidazolidine, or oxadiazinan rings.
- Substituents: Aromatic (e.g., chlorophenyl), aliphatic (e.g., propyl), or hybrid groups (e.g., chloropyridinyl).
- Functional groups: Nitroimino, azido, or chloro substituents that modulate physicochemical and biological properties.
Properties
CAS No. |
14168-44-6 |
|---|---|
Molecular Formula |
CH4N4O4 |
Molecular Weight |
136.07 g/mol |
IUPAC Name |
N-(nitramidomethyl)nitramide |
InChI |
InChI=1S/CH4N4O4/c6-4(7)2-1-3-5(8)9/h2-3H,1H2 |
InChI Key |
HSMJRIUFXFAZSY-UHFFFAOYSA-N |
SMILES |
C(N[N+](=O)[O-])N[N+](=O)[O-] |
Canonical SMILES |
C(N[N+](=O)[O-])N[N+](=O)[O-] |
Other CAS No. |
14168-44-6 |
Synonyms |
methylenedinitramine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(nitramidomethyl)nitramide compounds often involves the extraction and purification of natural products from microbial cultures. The process begins with the cultivation of microorganisms in suitable media, followed by the extraction of bioactive compounds using solvents such as methanol, acetone, or water. The crude extracts are then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to isolate and identify the this compound compounds .
Industrial Production Methods: Industrial production of this compound compounds typically involves large-scale fermentation processes. Microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of the desired compounds. The fermentation broth is then processed to extract and purify the this compound compounds using similar chromatographic techniques as in laboratory-scale preparations .
Chemical Reactions Analysis
Types of Reactions: N-(nitramidomethyl)nitramide compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure of the compounds to enhance their bioactivity or to create derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound compounds include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
N-(nitramidomethyl)nitramide compounds have a wide range of scientific research applications due to their bioactive properties. In chemistry, they are used as lead compounds for the development of new drugs and as tools for studying chemical reactions and mechanisms. In biology, this compound compounds are investigated for their antimicrobial, anticancer, and anti-inflammatory activities. In medicine, they hold potential as therapeutic agents for treating various diseases, including infectious diseases and cancer. Additionally, this compound compounds are used in the industry for developing new materials and biotechnological applications .
Mechanism of Action
The mechanism of action of N-(nitramidomethyl)nitramide compounds involves their interaction with specific molecular targets and pathways within cells. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, some this compound compounds have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Others exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Aromatic vs. Aliphatic Substituents
Aromatic substituents enhance rigidity and intermolecular interactions, leading to higher melting points, while aliphatic groups reduce melting points due to increased flexibility.
Table 1: Aromatic Nitramide Derivatives
Table 2: Aliphatic Nitramide Derivatives
| Compound (ID) | Substituent | Melting Point (°C) | Yield (%) | References |
|---|---|---|---|---|
| 4c (Propyl) | Propyl | 72–73 | 38.2 | |
| 4d (Butyl) | Butyl | 44–46 | 49.2 | |
| 4e (Pentyl) | Pentyl | 49–50 | 30.1 |
- Key Trends :
Heterocyclic Core Variations
The type of heterocycle (triazinan, imidazolidine, oxadiazinan) influences electronic properties and bioactivity:
Triazinan Derivatives :
- Example : N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide exhibits aphicidal and antifungal activity (65–67°C, 55.4% yield) .
- Stability : Triazinan rings with electron-withdrawing substituents (e.g., Cl) enhance thermal stability.
Imidazolidine Derivatives :
- Example : Imidacloprid (m.p. 144°C) acts on insect nicotinic acetylcholine receptors (nAChRs) with high water solubility (0.61 g/L at 20°C) .
Oxadiazinan Derivatives :
Insecticidal Activity
- Neonicotinoids: Imidacloprid and thiamethoxam disrupt insect neurotransmission via nAChR binding. Their nitramide groups enhance receptor affinity and photostability .
- Aphicidal/Fungal Activity : Derivatives like 4l (65–67°C) show 55.4% yield and efficacy against aphids and fungi, linked to chloro-substituent electronegativity .
Energetic Materials
- Nitroimino Explosives: Compounds like N-(6-azido-triazolo-tetrazin-3-yl)nitramide (33) exhibit detonation velocities up to 8,880 m/s but require careful substituent design to balance stability and performance .
Stability and Decomposition
- Thermal Stability: Aliphatic derivatives (e.g., 4d, 44–46°C) decompose at lower temperatures than aromatic analogs. Electron-withdrawing groups (e.g., nitroamino) in compound 14 reduce stability (decomposition at 96°C) .
- Hydrolytic Stability: Neonicotinoids like imidacloprid resist hydrolysis in neutral conditions but degrade in acidic/basic environments, forming metabolites like desnitro-imidacloprid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
